Methyl Np-methyl-L-histidinate dihydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylhistamine dihydrochloride
- Imidazolepropionic acid
- Methyl 4-(aminomethyl)benzoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is unique due to its specific functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C8H15Cl2N3O2 |
---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1 |
InChI Key |
RKQQFZCGJKMSPA-KLXURFKVSA-N |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl.Cl |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
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